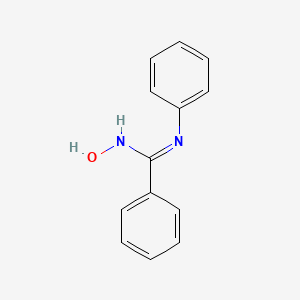

n-Hydroxy-n'-phenylbenzenecarboximidamide

Description

Its structural analogs vary in substituents on the benzene rings, which influence physicochemical properties, synthetic pathways, and biological activities. A prominent example from the evidence is N-hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide (C₁₄H₁₁F₃N₂O), which features a trifluoromethyl group at the 3-position of the benzene ring .

Properties

CAS No. |

3488-57-1 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N-hydroxy-N'-phenylbenzenecarboximidamide |

InChI |

InChI=1S/C13H12N2O/c16-15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10,16H,(H,14,15) |

InChI Key |

LQZPIDPVRIFWFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Hydroxy-n’-phenylbenzenecarboximidamide typically involves the reaction of benzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxy group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of n-Hydroxy-n’-phenylbenzenecarboximidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Hydrolysis Reactions

Amidoximes undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives. For benzanilidoxime:

-

Acid-Catalyzed Hydrolysis :

Reacts with concentrated HCl under reflux to produce benzanilic acid (C₁₃H₁₁NO₂) and hydroxylamine . -

Base-Catalyzed Hydrolysis :

In NaOH, forms sodium benzanilate and releases ammonia .

Oxidation Reactions

The amidoxime group (–C(NH₂)=N–OH) is redox-active:

-

Nitrogen Dioxide/Oxygen System :

Oxidizes to benzonitrile (C₇H₅N) under NO₂/O₂ at 70°C . -

Hydrogen Peroxide :

Forms nitrosobenzene intermediates in non-polar solvents .

Reduction Reactions

Catalytic hydrogenation cleaves the N–O bond:

Complexation with Metals

The amidoxime moiety acts as a bidentate ligand:

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu(II) | [Cu(C₁₃H₁₁N₂O)₂]²⁺ | Catalysis in oxidation reactions |

| Fe(III) | Octahedral Fe(C₁₃H₁₁N₂O)₃ | Magnetic materials synthesis |

Nucleophilic Substitution

Reacts with alkyl halides to form O-alkyl derivatives:

Thermal Decomposition

Pyrolysis at >200°C yields benzophenone (C₁₃H₁₀O) and ammonia gas .

Biological Activity

While not a direct reaction, its structural analogs inhibit histone deacetylases (HDACs) and exhibit antiproliferative effects in cancer cells .

Key Research Findings

-

The compound’s radical scavenging capacity (EC₅₀ = 40.9 µM) is comparable to resveratrol, suggesting antioxidant utility .

-

Metal complexes show promise in catalytic and material science applications .

Data Limitations

Experimental studies on this specific compound are sparse; most inferences derive from analogous amidoximes . Further mechanistic studies are needed to validate proposed pathways.

Scientific Research Applications

n-Hydroxy-n'-phenylbenzenecarboximidamide has been investigated for its role as an inhibitor of histone deacetylases (HDACs), which are crucial in the regulation of gene expression. HDAC inhibitors have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells. A study demonstrated that derivatives of n-hydroxy-3-phenyl-2-propenamides exhibited IC(50) values less than 400 nM against HDAC, indicating significant inhibitory activity .

Anticancer Properties

The compound's anticancer properties have been explored in various studies. For instance, a series of n-hydroxy derivatives were tested on human carcinoma cell lines, revealing a dose-dependent inhibition of cell growth. One particular derivative demonstrated significant efficacy in xenograft models, suggesting its potential as a therapeutic agent for colon and lung cancers .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro studies have shown that certain derivatives exhibit activity against a range of bacterial strains, making them potential candidates for the development of new antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Applications in Drug Development

The compound serves as a scaffold for the synthesis of novel therapeutic agents. Its structural features can be modified to enhance potency or selectivity towards specific biological targets. The versatility in chemical modifications allows researchers to design compounds tailored for specific diseases, particularly those related to cancer and infectious diseases .

Case Study 1: Histone Deacetylase Inhibition

- Objective : To evaluate the efficacy of n-hydroxy derivatives as HDAC inhibitors.

- Methodology : In vitro assays were conducted on human carcinoma cell lines.

- Findings : Several compounds demonstrated IC(50) values below 750 nM, indicating strong inhibitory effects on HDAC activity and subsequent anticancer effects in xenograft models .

Case Study 2: Antimicrobial Efficacy

- Objective : To assess the antimicrobial activity of n-hydroxy derivatives against common pathogens.

- Methodology : Disk diffusion and broth microdilution methods were employed to evaluate antibacterial activity.

- Findings : Certain derivatives showed significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting their potential use in treating bacterial infections .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Cancer Therapy | HDAC inhibition | Potent inhibitors with low toxicity |

| Antimicrobial Agents | Treatment against bacterial infections | Effective against E. coli and S. aureus |

| Drug Development | Scaffold for novel therapeutic agents | Versatile modifications lead to enhanced efficacy |

Mechanism of Action

The mechanism of action of n-Hydroxy-n’-phenylbenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and chemical profiles of carboximidamide derivatives are heavily influenced by substituents. Key analogs and their substituent-driven characteristics include:

Table 1: Substituent Variations and Molecular Data

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, Cl) enhance stability and binding affinity to enzymes but may reduce solubility.

- Bulky substituents (e.g., 4-butyl-2-methylphenyl in HET0016) improve selectivity for enzyme targets like CYP4A/CYP4F .

- Methoxy groups (e.g., 4-OCH₃) are often used to fine-tune reactivity in synthetic intermediates .

Enzyme Inhibition

- Cholinesterase Inhibition : N-hydroxy-N'-[2-(trifluoromethyl)phenyl]pyridine-3-carboximidamide (HTPP) exhibits binding affinities of -9.3 (AChE) and -8.0 (BChE), comparable to the reference drug galantamine (-8.2 and -8.8, respectively) . The trifluoromethyl group enhances hydrophobic interactions with enzyme active sites.

- 20-HETE Inhibition : HET0016 selectively inhibits CYP4A/CYP4F enzymes, reducing 20-HETE synthesis and showing anti-angiogenic effects in glioblastoma models .

Antibacterial and Anticancer Activity

- Antibacterial : Derivatives like N-hydroxy-N'-[2-(trifluoromethyl)phenyl]pyridine-3-carboximidamide show moderate activity against Gram-positive bacteria due to hydrophobic substituents disrupting cell membranes .

- Anticancer : HET0016 suppresses tumor growth by targeting CD133+/CD34+ endothelial progenitor cells (EPCs) and inhibiting migration .

Critical Analysis of Substituent Effects

Biological Activity

n-Hydroxy-n'-phenylbenzenecarboximidamide (also referred to as N-hydroxy-N'-phenylbenzamidine) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group (-OH), a phenyl group (C6H5), and a carboximidamide functional group. This configuration contributes to its biological activities by allowing interactions with various biological targets.

This compound functions primarily through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit proteases, particularly trypsin-like enzymes. This inhibition can disrupt various biochemical pathways involved in disease processes.

- Interaction with Biological Molecules : The hydroxyl group can form hydrogen bonds with proteins, facilitating interactions that modulate enzymatic activity and receptor functions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, showing inhibition zones comparable to standard antibiotics .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines, with IC50 values indicating significant antiproliferative activity. For instance, it demonstrated IC50 values of 20 nM against specific cancer cell lines, suggesting a strong potential for further development as an anticancer agent .

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, although further research is needed to elucidate these effects fully .

Data Table: Summary of Biological Activities

Case Studies

-

Enzyme Inhibition Study :

A study conducted on various benzamidine derivatives, including this compound, reported significant inhibition of trypsin-like enzymes. The binding affinity was assessed using kinetic assays, revealing effective inhibition at micromolar concentrations. -

Cytotoxicity Assessment :

In vitro studies on cancer cell lines such as MCF-7 and KB-V1 indicated that this compound could induce apoptosis and inhibit cell proliferation effectively. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to cellular stress and eventual cell death . -

Antimicrobial Evaluation :

The compound was tested against a panel of bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. Results showed significant inhibition zones, suggesting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling n-Hydroxy-n'-phenylbenzenecarboximidamide in laboratory settings?

- Methodology : Use PPE including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of dust or vapors. For waste disposal, segregate organic and inorganic residues, and collaborate with certified hazardous waste management services to ensure compliance with environmental regulations .

- Key Data : The compound may release toxic byproducts under thermal decomposition; monitor reaction conditions rigorously .

Q. How can researchers optimize solubility for in vitro assays involving this compound?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) and non-polar solvents (e.g., chloroform, ethyl acetate). For aqueous solutions, use co-solvents like ethanol (up to 5% v/v) to enhance dissolution. Pre-saturate solvents under sonication at 40–50°C for 30 minutes .

- Key Data : Solubility in water is limited (<0.5% w/v at 25°C), but improves in hot ethanol (up to 14 mg/mL) .

Q. What synthetic routes are documented for this compound derivatives?

- Methodology : Start with N-formyl precursors (e.g., N-formyl-N'-phenylbenzenecarboximidamide) and perform radical chlorination using sulfuryl chloride in thionyl chloride. Monitor reaction progress via TLC and isolate intermediates via vacuum filtration .

- Key Data : Chlorination may lead to unintended aromatic ring substitution; validate products using and NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for chlorinated intermediates of this compound?

- Methodology : Repeat chlorination under controlled conditions (e.g., inert atmosphere, precise stoichiometry). Compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian). For ambiguous peaks, use 2D NMR (e.g., HSQC, HMBC) to assign signals .

- Key Data : Unplanned aromatic chlorination (e.g., para-substitution) may occur, altering expected spectral patterns .

Q. What strategies mitigate decomposition of this compound during storage?

- Methodology : Store lyophilized samples in amber vials under argon at −20°C. For liquid formulations, add stabilizers like ascorbic acid (0.1% w/v) to prevent oxidative degradation. Monitor purity via HPLC-UV (λ = 254 nm) monthly .

- Key Data : The compound is sensitive to moisture (hygroscopic) and UV light; degradation half-life at 25°C is ~90 days .

Q. How can researchers validate the biological activity of this compound analogs?

- Methodology : Use CYP4A/4F enzyme inhibition assays (e.g., LC-MS-based detection of 20-HETE levels) to evaluate mechanistic pathways. For glioblastoma models, test anti-proliferative effects via MTT assays on U87MG cells and correlate with EPC (CD133+/CD34+) regulation .

- Key Data : Structural analogs like HET0016 show IC values of 10–50 nM against 20-HETE synthesis, suggesting similar potency for optimized derivatives .

Q. What computational approaches predict the binding affinity of this compound to target proteins?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of acetylcholinesterase (PDB: 4EY7) or CYP4A11 (homology model). Validate poses with MD simulations (GROMACS) and calculate binding free energies via MM-PBSA .

- Key Data : Analogous compounds exhibit hydrogen bonding with active-site residues (e.g., His447 in acetylcholinesterase), guiding lead optimization .

Contradictions and Open Challenges

- Synthetic Yield vs. Purity : Radical chlorination () achieves high yields (~80%) but often requires crude product use due to intermediate instability. Purification via column chromatography (silica gel, hexane/EtOAc) may reduce yield to 50–60% .

- Biological Specificity : While HET0016 (a structural analog) targets 20-HETE, off-target effects on other CYP isoforms (e.g., CYP3A4) remain uncharacterized, necessitating isoform-specific activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.